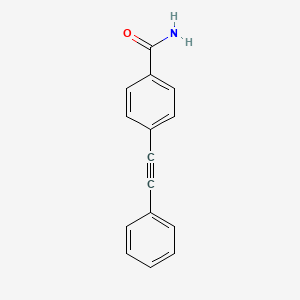
4-(2-Phenylethynyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenylethynyl)benzamide, also known as AEBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective irreversible inhibitor of cysteine proteases, which are enzymes that play a critical role in various physiological processes.
作用机制
4-(2-Phenylethynyl)benzamide irreversibly binds to the active site of cysteine proteases, forming a covalent bond with the catalytic cysteine residue. This prevents the protease from functioning properly, leading to the inhibition of its activity. The selectivity of 4-(2-Phenylethynyl)benzamide for cathepsin B and L is due to the presence of a specific binding pocket in these enzymes that accommodates the phenylethynyl group of the compound.
Biochemical and Physiological Effects
4-(2-Phenylethynyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B and L, which are overexpressed in many types of cancer. It has also been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in models of neurodegenerative diseases. Additionally, 4-(2-Phenylethynyl)benzamide has been shown to have anti-microbial activity against various bacterial and fungal pathogens.
实验室实验的优点和局限性
One advantage of using 4-(2-Phenylethynyl)benzamide in lab experiments is its selectivity for cathepsin B and L, which allows for the specific inhibition of these enzymes without affecting other cysteine proteases. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using 4-(2-Phenylethynyl)benzamide is its irreversible binding to the active site of cysteine proteases, which can make it difficult to study the effects of reversible inhibition.
未来方向
There are several future directions for research on 4-(2-Phenylethynyl)benzamide, including the development of more potent and selective inhibitors of cysteine proteases, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its anti-microbial properties. Additionally, further studies are needed to elucidate the precise mechanisms by which 4-(2-Phenylethynyl)benzamide induces apoptosis and reduces inflammation, as well as to determine its potential side effects and toxicity in vivo.
合成方法
The synthesis of 4-(2-Phenylethynyl)benzamide involves a multi-step process that begins with the reaction of 4-bromobenzonitrile with magnesium to form phenylacetonitrile. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form 4-(2-Phenylethynyl)benzonitrile. Finally, the nitrile group is hydrolyzed to form the desired compound, 4-(2-Phenylethynyl)benzamide.
科学研究应用
4-(2-Phenylethynyl)benzamide has been used in scientific research to study the role of cysteine proteases in various physiological processes, including apoptosis, inflammation, and cancer. It has been shown to selectively inhibit cathepsin B and L, which are cysteine proteases that play a critical role in these processes. 4-(2-Phenylethynyl)benzamide has also been used to investigate the mechanism of action of other cysteine protease inhibitors and to develop new inhibitors with improved selectivity and potency.
属性
IUPAC Name |
4-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYMZAQOVUSJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethynyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

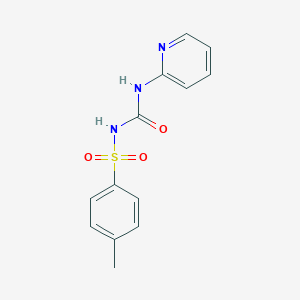
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)
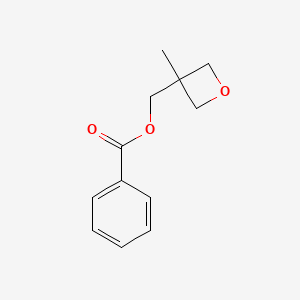
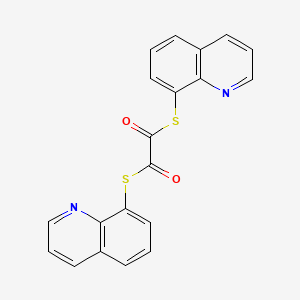

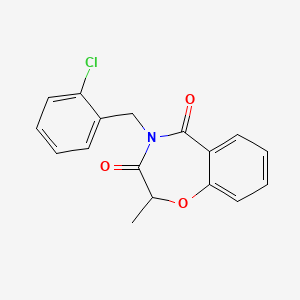
![[1,1,1,3,3,3-Hexafluoro-2-[4-[(4-methoxybenzoyl)amino]phenyl]propan-2-yl] 4-fluorobenzoate](/img/structure/B7464069.png)
![Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate](/img/structure/B7464070.png)
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![N-methyl-5-[(tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]thiophene-2-sulfonamide](/img/structure/B7464077.png)
![1-Cyclohexyl-3-[[4-(2,2-dicyanoethenyl)phenyl]carbamoyl]-1-methylsulfonylurea](/img/structure/B7464083.png)
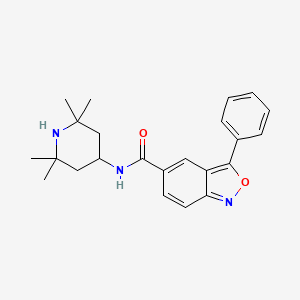
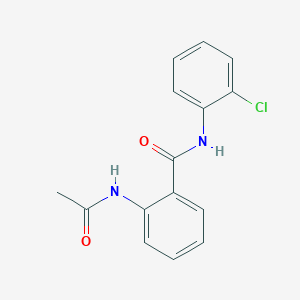
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7464109.png)